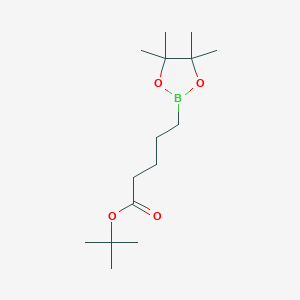

tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Description

Boronate Ester Functional Group Configuration

The tetramethyl-1,3,2-dioxaborolane group constitutes the compound's reactive core. Its structure features:

- A five-membered 1,3,2-dioxaborolane ring with boron at the 2-position.

- Methyl substituents at the 4,4,5,5-positions, creating a sterically hindered environment around boron.

- Boron-oxygen bonds measuring approximately 1.36–1.48 Å, characteristic of sp²-hybridized boron centers.

The boron atom exhibits trigonal planar geometry, with bond angles of ~120° between the oxygen atoms and the pentanoate chain. This configuration enables both σ-bonding to oxygen and partial π-character in the B–O interactions, critical for stability and reactivity.

Pentanoate Backbone Stereoelectronic Features

The pentanoate chain serves as a flexible spacer between the boronate ester and tert-butyl groups:

The staggered conformation of the pentanoate chain minimizes steric clashes between the boronate ester and tert-butyl groups, as evidenced by molecular modeling studies.

Crystallographic Characterization Challenges

Crystallographic analysis of this compound presents unique difficulties:

- Polymorphism : The flexible pentanoate chain and rotatable B–O bonds enable multiple crystalline forms. A study of analogous boronic esters identified up to three distinct polymorphs under similar crystallization conditions.

- Hygroscopicity : Boronate esters readily absorb moisture, complicating single-crystal growth. Stabilization requires rigorous exclusion of atmospheric humidity during crystallization attempts.

- Disorder in crystal packing : Methyl groups on the dioxaborolane ring and tert-butyl moiety create rotational disorder, reducing diffraction quality. Advanced refinement techniques (e.g., Hirshfeld atom refinement) are often necessary for accurate electron density maps.

- Thermal motion artifacts : Low-frequency vibrational modes in the pentanoate chain lead to artificially elongated thermal ellipsoids in X-ray structures, necessitating low-temperature (100–150 K) data collection.

Comparative analysis with simpler analogs like 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveals that the extended pentanoate chain introduces additional torsional degrees of freedom, exacerbating these crystallization challenges.

Properties

Molecular Formula |

C15H29BO4 |

|---|---|

Molecular Weight |

284.20 g/mol |

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |

InChI |

InChI=1S/C15H29BO4/c1-13(2,3)18-12(17)10-8-9-11-16-19-14(4,5)15(6,7)20-16/h8-11H2,1-7H3 |

InChI Key |

GWCIBQSFXFJZDM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Borylation of Halogenated Precursors

An alternative route involves palladium-catalyzed Miyaura borylation of tert-butyl 5-bromopentanoate. This method, adapted from protocols for analogous picolinate derivatives, employs PdCl₂(dppf)-CH₂Cl₂ (5 mol%), B₂pin₂ (2.5 equiv), and potassium acetate (KOAc) in dioxane under argon. The reaction mixture is heated at 80°C for 12 hours, achieving 68–72% yield after column chromatography.

Substrate Scope and Limitations

While effective for aryl halides, this method faces challenges with aliphatic bromides due to competitive β-hydride elimination. Steric hindrance at the β-position of the pentanoate ester reduces yields to <50% for branched substrates. Modifications such as using Buchwald-Hartwig ligands or microwave-assisted heating (120°C, 1 h) remain under investigation.

Esterification of Boronate-Containing Carboxylic Acids

Two-Step Synthesis via Boronic Acid Intermediates

A less common but versatile approach involves:

-

Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid via hydroboration of pentenoic acid with pinacolborane (HBpin).

-

Esterification with tert-butanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

This method affords moderate yields (55–60%) but allows for late-stage diversification of the ester group. However, the boronic acid intermediate requires rigorous anhydrous conditions to prevent protodeboronation.

Comparative Analysis of Synthetic Methods

The copper-catalyzed method excels in stereocontrol and scalability, making it preferred for enantioselective synthesis. In contrast, the palladium route offers simplicity for non-chiral applications but suffers from substrate limitations.

Applications in Subsequent Functionalization

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its boron dioxaborolane moiety , which facilitates cross-coupling reactions under palladium catalysis. Key mechanisms include:

-

Transmetallation : The boron center undergoes exchange with palladium intermediates, enabling bond formation.

-

Oxidative addition : Palladium(0) catalysts activate substrates (e.g., aryl halides) to form reactive Pd(II) species.

-

Reductive elimination : The final step releases the coupled product.

Cross-Coupling Reactions

Suzuki Coupling is the most prominent reaction type. The boron group reacts with aryl halides or triflates under palladium catalysis to form C-C bonds . Example conditions include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : Potassium acetate or sodium carbonate

-

Solvent : 1,4-dioxane or toluene

-

Temperature : 80–90°C

Substitution Reactions

The tert-butyl ester group can undergo ester hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts.

Elimination Reactions

Heating may induce β-hydride elimination , though this is less common in boronic esters due to the stability of the boron-containing moiety.

Reaction Conditions Table

Physical and Analytical Data

-

Molecular formula : C₁₆H₂₈BNO₄

-

Molecular weight : ~346.29 g/mol

-

Spectroscopic features : NMR and IR data confirm the integrity of the boronate group and ester functionality.

Scientific Research Applications

Organic Synthesis

One of the primary applications of tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is as a boron source in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-boron bonds, which are fundamental in synthesizing complex organic molecules. The compound facilitates the coupling of aryl halides with boronic acids to produce biaryl compounds, which are significant in pharmaceuticals and materials science .

Medicinal Chemistry

In medicinal chemistry, the compound's ability to participate in various transformations makes it valuable for synthesizing biologically active molecules. For instance, derivatives of this compound have been explored for their potential as angiotensin II receptor antagonists, which are important in treating hypertension . The structural modifications allowed by the dioxaborolane moiety can lead to compounds with improved pharmacological profiles.

Catalytic Processes

Research has indicated that this compound can interact with various nucleophiles and electrophiles, making it a subject of interest in catalytic processes. Understanding these interactions is essential for optimizing its use in synthetic pathways and exploring its mechanism of action in biological systems.

Several case studies highlight the applications of this compound:

- Synthesis of Biaryl Compounds : In a study involving the synthesis of biaryl derivatives via Suzuki-Miyaura coupling using this compound as a boron source, researchers reported high yields and selectivity for desired products. This demonstrates its effectiveness as a reagent in organic synthesis.

- Pharmacological Evaluation : Another study evaluated derivatives synthesized from this compound for their antihypertensive properties. The results indicated that certain derivatives exhibited significant blood pressure-lowering effects compared to parent compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate involves its ability to form stable boron-carbon bonds. The boronic ester group can interact with various molecular targets, facilitating the formation of new chemical bonds. In cross-coupling reactions, the compound acts as a boron source, enabling the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the activation of the boronic ester by a palladium catalyst, followed by the transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate with analogous boronate esters, emphasizing structural variations and their implications:

Reactivity and Stability Insights

- Steric Effects: The linear pentanoate chain in PC-1723 reduces steric hindrance compared to cyclic analogs (e.g., cyclohexene or piperidine derivatives), facilitating faster transmetallation in cross-coupling reactions .

- Electronic Effects: Pyrazole-containing boronate esters (e.g., 1175273-55-8) exhibit electron-withdrawing properties, which can modulate reactivity in Suzuki-Miyaura reactions, whereas the tert-butyl pentanoate derivative offers neutral-to-electron-donating characteristics .

- Solubility: The tert-butyl ester in PC-1723 enhances solubility in nonpolar solvents (e.g., THF, DCM), whereas carbamate-functionalized analogs (e.g., 1256359-15-5) may require polar aprotic solvents for dissolution .

Pharmaceutical Relevance

Compounds like tert-butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate are integral to kinase inhibitor development due to their ability to mimic ATP-binding motifs . In contrast, PC-1723’s flexible backbone is advantageous for synthesizing lipid-like molecules or prodrugs.

Analytical Characterization

Biological Activity

Introduction

tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate (CAS No. 2114335-58-7) is a compound notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C15H29BO4

- Molecular Weight : 284.21 g/mol

- CAS Number : 2114335-58-7

The compound's biological activity is primarily attributed to its boron-containing structure, which plays a significant role in various biochemical interactions. Boron compounds have been shown to interact with biomolecules such as proteins and nucleic acids, potentially influencing cellular pathways involved in growth and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : Boron-containing compounds can inhibit enzymes by binding to active sites or allosteric sites, thus altering enzymatic activity.

- Gene Regulation : The compound may influence gene expression by interacting with transcription factors or modifying chromatin structure.

- Cell Signaling Modulation : It may affect signaling pathways related to cell proliferation and survival.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study A | HeLa | 10 | Inhibition of cell proliferation by 30% |

| Study B | MCF-7 | 25 | Induction of apoptosis (caspase activation) |

| Study C | A549 | 50 | Decreased migration in wound healing assay |

Case Studies

-

Study on Anticancer Activity :

- A study conducted on HeLa cells demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation.

-

Impact on Metastasis :

- Research involving A549 lung cancer cells showed that treatment with the compound at 50 µM resulted in a notable decrease in cell migration, suggesting potential anti-metastatic properties.

-

Synergistic Effects with Other Agents :

- When combined with standard chemotherapeutics (e.g., cisplatin), the compound exhibited enhanced cytotoxicity against resistant cancer cell lines, indicating its potential as an adjuvant therapy.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling a boronic ester precursor (e.g., tetramethyl-1,3,2-dioxaborolane) with a tert-butyl-protected carboxylic acid derivative. Key steps include:

- Mitsunobu Reaction : For introducing the boronate group to the pentanoate backbone under mild conditions .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR (δ 1.28 ppm for tert-butyl group; δ 1.05 ppm for tetramethyl-dioxaborolane) .

Q. How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

- Storage : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to avoid moisture absorption and photodegradation. Desiccants (e.g., molecular sieves) are recommended for long-term storage .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Monitor for ester hydrolysis (e.g., via IR spectroscopy for C=O stretching frequency shifts) .

Advanced Research Questions

Q. What experimental designs are recommended for studying the reactivity of this boronate ester in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Optimization : Screen Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) with varying bases (KCO, CsF) in THF/HO or DMF at 60–80°C. Monitor reaction progress via TLC (Rf shift of boronate ester vs. coupled product) .

- Kinetic Studies : Use NMR to track boronate ester consumption and identify intermediates (e.g., boronic acid formation under aqueous conditions) .

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic vs. basic conditions?

Methodological Answer:

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.